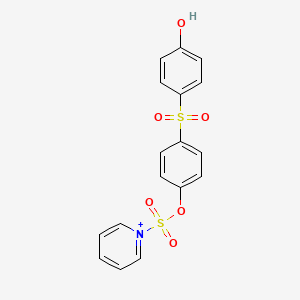
1-((4-((4-Hydroxyphenyl)sulfonyl)phenoxy)sulfonyl)pyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-((4-Hydroxyphenyl)sulfonyl)phenoxy)sulfonyl)pyridin-1-ium is a complex organic compound that serves as an intermediate in the synthesis of Bisphenol S Monosulfate, a metabolite of Bisphenol S. Bisphenol S is commonly used as a reactant in epoxy reactions and as a latent thermal catalyst for epoxy resin.
Méthodes De Préparation
The synthesis of 1-((4-((4-Hydroxyphenyl)sulfonyl)phenoxy)sulfonyl)pyridin-1-ium involves multiple steps, typically starting with the reaction of 4-hydroxybenzenesulfonyl chloride with 4-hydroxyphenyl ether. This intermediate is then reacted with pyridine-1-sulfonyl chloride under controlled conditions to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.
Analyse Des Réactions Chimiques
1-((4-((4-Hydroxyphenyl)sulfonyl)phenoxy)sulfonyl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can yield sulfoxides or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include sulfone and sulfoxide derivatives, as well as substituted pyridinium compounds.
Applications De Recherche Scientifique
1-((4-((4-Hydroxyphenyl)sulfonyl)phenoxy)sulfonyl)pyridin-1-ium has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of epoxy resins and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-((4-((4-Hydroxyphenyl)sulfonyl)phenoxy)sulfonyl)pyridin-1-ium involves its interaction with specific molecular targets and pathways. It acts as a catalyst in epoxy reactions by facilitating the formation of cross-linked polymer networks. The sulfonyl groups play a crucial role in stabilizing the transition state and enhancing the reaction rate.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-((4-((4-Hydroxyphenyl)sulfonyl)phenoxy)sulfonyl)pyridin-1-ium include:
Bisphenol S: A precursor and metabolite with similar chemical properties.
Bisphenol A: Another bisphenol compound with different reactivity and applications.
Sulfonyl Pyridinium Compounds: A class of compounds with varying substituents on the pyridinium ring. The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and catalytic properties.
Propriétés
Formule moléculaire |
C17H14NO6S2+ |
|---|---|
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
[4-(4-hydroxyphenyl)sulfonylphenyl] pyridin-1-ium-1-sulfonate |
InChI |
InChI=1S/C17H13NO6S2/c19-14-4-8-16(9-5-14)25(20,21)17-10-6-15(7-11-17)24-26(22,23)18-12-2-1-3-13-18/h1-13H/p+1 |
Clé InChI |
BGRIWDVLTOQYOC-UHFFFAOYSA-O |
SMILES canonique |
C1=CC=[N+](C=C1)S(=O)(=O)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















